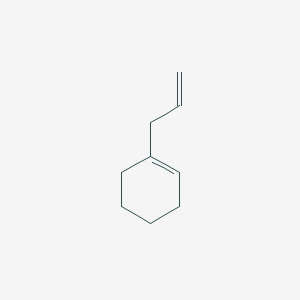

1-ALLYLCYCLOHEXENE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOTYSUNDPMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159258 | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-13-2 | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Allylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and expected spectral characteristics of 1-allylcyclohexene. Due to the limited availability of specific experimental data in public databases, this guide focuses on its established structural features, computed properties, and predicted spectroscopic data based on analogous compounds.

Chemical Structure and Identification

This compound, systematically named 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the molecular formula C₉H₁₄.[1][2] Its structure consists of a cyclohexene ring substituted at the C1 position with an allyl group. The presence of two double bonds, one endocyclic and one exocyclic, makes it a reactive intermediate for various chemical transformations.

Identifier and Descriptor Data

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | 1-(prop-2-en-1-yl)cyclohex-1-ene | [1] |

| CAS Number | 13511-13-2 | [1] |

| Molecular Formula | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | [1] |

| SMILES | C=CCC1=CCCCC1 | [1] |

| InChI | InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | [1] |

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely available. The following table summarizes computed properties that provide insight into its chemical behavior.

Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 3.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 122.109550447 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 120 | [1] |

Spectroscopic Characterization (Predicted)

Specific experimental spectra for this compound are not readily accessible. However, based on the known spectral data of cyclohexene and allyl-containing compounds, the following characteristic peaks can be predicted.

Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Chemical Shift/Frequency |

| ¹H NMR | Vinylic Protons (allyl group, -CH=) | ~5.7-5.9 ppm |

| Vinylic Protons (allyl group, =CH₂) | ~4.9-5.1 ppm | |

| Vinylic Proton (cyclohexene ring) | ~5.4-5.6 ppm | |

| Allylic Protons (CH₂ connecting the rings) | ~2.7-2.9 ppm | |

| Allylic Protons (cyclohexene ring) | ~1.9-2.1 ppm | |

| Other Cyclohexene Ring Protons | ~1.5-1.8 ppm | |

| ¹³C NMR | Vinylic Carbons (allyl group, -CH=) | ~135-138 ppm |

| Vinylic Carbons (cyclohexene ring) | ~125-135 ppm | |

| Vinylic Carbon (allyl group, =CH₂) | ~115-118 ppm | |

| Allylic Carbon (CH₂ connecting the rings) | ~35-40 ppm | |

| Other Cyclohexene Ring Carbons | ~20-30 ppm | |

| IR Spectroscopy | C=C Stretch (alkene) | ~1640-1680 cm⁻¹ |

| =C-H Stretch (vinylic) | ~3010-3090 cm⁻¹ | |

| C-H Stretch (sp³ carbons) | ~2830-2960 cm⁻¹ | |

| =C-H Bend (vinylic) | ~675-1000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 122 |

| Major Fragmentation Peaks | Loss of allyl group (m/z = 81), retro-Diels-Alder fragmentation |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible synthetic route would involve the allylation of a cyclohexanone derivative followed by dehydration.

General Synthetic Protocol: Allylation of Cyclohexanone and Dehydration

This protocol is a generalized procedure and has not been optimized for the synthesis of this compound.

Step 1: Synthesis of 1-Allylcyclohexanol

-

To a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the ether solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.

Step 2: Dehydration of 1-Allylcyclohexanol

-

To the crude 1-allylcyclohexanol, add a dehydrating agent such as sulfuric acid or phosphoric acid.

-

Heat the mixture to facilitate the elimination of water. The temperature should be carefully controlled to favor the formation of the desired alkene isomer.

-

The product, this compound, can be isolated by distillation from the reaction mixture.

-

Further purification can be achieved by fractional distillation or column chromatography.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Plausible Synthetic Pathway for this compound

Caption: A plausible synthetic route to this compound.

References

- 1. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Allylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylcyclohexene is an unsaturated hydrocarbon featuring a cyclohexene ring substituted with an allyl group. Its chemical structure, containing two distinct reactive sites—a trisubstituted internal double bond within the cyclohexyl ring and a terminal double bond in the allyl group—makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with proposed experimental protocols and reaction pathways relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

Quantitative data for this compound is sparse in the literature, with many databases providing estimates rather than experimentally verified values. The following tables summarize the available information.

| Identifier | Value | Reference |

| IUPAC Name | 1-prop-2-enylcyclohexene | [1] |

| Synonyms | 1-Allyl-1-cyclohexene, Cyclohexene, 1-(2-propenyl)- | [1][2] |

| CAS Number | 13511-13-2 | [1][2][3] |

| Molecular Formula | C₉H₁₄ | [1][2][3] |

| Molecular Weight | 122.21 g/mol | [1][2][3] |

| Physical Property | Value (Estimated) | Reference |

| Boiling Point | 162.66 °C | [3] |

| Density | 0.8401 g/cm³ | [3] |

| Refractive Index | 1.4765 | [3] |

| Flash Point | 31.3 °C | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Two plausible synthetic routes starting from cyclohexanone are outlined below.

1. Grignard Reaction followed by Dehydration:

This two-step synthesis involves the initial formation of a tertiary alcohol, 1-allylcyclohexan-1-ol, through the reaction of cyclohexanone with allylmagnesium bromide. Subsequent acid-catalyzed dehydration of the alcohol yields the desired this compound.

-

Step 1: Synthesis of 1-Allylcyclohexan-1-ol

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, allylmagnesium bromide.

-

Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.

-

Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-allylcyclohexan-1-ol.

-

-

Step 2: Dehydration of 1-Allylcyclohexan-1-ol

-

Place the crude 1-allylcyclohexan-1-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture and distill the resulting alkene, this compound, as it is formed.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

-

2. Wittig Reaction:

The Wittig reaction provides a direct method to form the exocyclic double bond isomer, allylidenecyclohexane. Isomerization of this product could potentially yield this compound, although this would likely result in a mixture of isomers. A more direct, though less common, approach would involve a modified Wittig-type reaction that favors the endocyclic product. A standard Wittig protocol to the exocyclic isomer is as follows:

-

Preparation of the Phosphonium Ylide:

-

React triphenylphosphine with allyl bromide in a suitable solvent like toluene to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the phosphorus ylide.

-

-

Reaction with Cyclohexanone:

-

Add cyclohexanone to the solution of the ylide at low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with a nonpolar solvent (e.g., hexane).

-

Purify the resulting allylidenecyclohexane by column chromatography.

-

Proposed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons of the cyclohexene ring (likely a multiplet around 5.5-6.0 ppm), the vinylic protons of the allyl group (a multiplet around 5.0-5.8 ppm and two doublets of doublets around 4.8-5.2 ppm), the allylic protons on the ring and the allyl chain (around 2.0-2.8 ppm), and the remaining aliphatic protons of the cyclohexene ring (around 1.5-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the four sp² hybridized carbons of the two double bonds (in the range of 115-145 ppm) and the five sp³ hybridized carbons of the cyclohexene ring and the allyl group (in the range of 20-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic C-H stretching vibrations for sp² carbons (above 3000 cm⁻¹) and sp³ carbons (below 3000 cm⁻¹).

-

Two distinct C=C stretching absorptions are expected, one for the trisubstituted double bond in the ring (around 1670-1680 cm⁻¹) and one for the terminal double bond of the allyl group (around 1640-1650 cm⁻¹).

-

The out-of-plane C-H bending vibrations for the terminal vinyl group (around 910 and 990 cm⁻¹) should also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 122.

-

Common fragmentation patterns would likely involve allylic cleavage, retro-Diels-Alder reactions of the cyclohexene ring, and loss of small neutral molecules.

-

Mandatory Visualizations

Proposed Synthesis Workflow via Grignard Reaction

Caption: Proposed two-step synthesis of this compound from cyclohexanone.

Proposed Electrophilic Addition of HBr to this compound

This diagram illustrates the two possible pathways for the addition of hydrogen bromide to the double bond within the cyclohexene ring, leading to two potential carbocation intermediates and their corresponding products.

Caption: Regioselectivity in the electrophilic addition of HBr to this compound.

References

An In-depth Technical Guide to 1-Allylcyclohexene (CAS No. 13511-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-allylcyclohexene, a cyclic olefin with significant potential in organic synthesis and as a versatile building block for complex molecular architectures. This document details its chemical and physical properties, outlines plausible synthetic routes, presents available spectroscopic data for characterization, and discusses its reactivity and potential applications, particularly in the realm of pharmaceutical development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, with the CAS number 13511-13-2, is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1] While specific experimental data for this compound is sparse in publicly available literature, its properties can be estimated based on its structure and comparison with related compounds like allylcyclohexane and 1-methylcyclohexene.

| Property | Value | Reference |

| CAS Number | 13511-13-2 | [1] |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | Estimated 150-160 °C | |

| Density | Estimated 0.83-0.85 g/mL | |

| Refractive Index | Estimated 1.47-1.48 |

Synthesis of this compound

Proposed Synthesis via Grignard Reaction

A plausible route to this compound is the reaction of a Grignard reagent derived from an allyl halide with cyclohexanone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol (Proposed):

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

-

Reaction with Cyclohexanone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Dehydration: Remove the solvent under reduced pressure. The resulting crude 1-allylcyclohexan-1-ol can be dehydrated using a variety of reagents, such as sulfuric acid or phosphorus oxychloride, to yield this compound.

-

Purification: The final product can be purified by fractional distillation under reduced pressure.

Caption: Proposed Grignard synthesis of this compound.

Proposed Synthesis via Wittig Reaction

The Wittig reaction provides an alternative pathway, involving the reaction of an allyl-substituted phosphorus ylide with cyclohexanone.

Experimental Protocol (Proposed):

-

Preparation of the Phosphonium Salt: React triphenylphosphine with an allyl halide (e.g., allyl bromide) in a suitable solvent like toluene to form the corresponding phosphonium salt.

-

Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous, aprotic solvent like THF or DMSO to generate the phosphorus ylide.

-

Wittig Reaction: Add cyclohexanone to the ylide solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct is often removed by precipitation or chromatography. The desired this compound can then be purified by distillation.

References

An In-depth Technical Guide to 1-Allylcyclohexene: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-allylcyclohexene, a valuable unsaturated carbocycle in organic synthesis. The document details its physical and spectroscopic properties, outlines plausible synthetic routes with detailed experimental protocols, and explores the underlying reaction mechanisms. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis is grounded in well-established and historically significant organic reactions. This guide serves as a practical resource for researchers employing this compound in synthetic endeavors.

Introduction

This compound, also known as 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the chemical formula C₉H₁₄. Its structure, featuring both an endocyclic and an exocyclic double bond, makes it a versatile intermediate for further functionalization in the synthesis of more complex molecules. This guide consolidates available data on its properties and presents detailed methodologies for its preparation in a laboratory setting.

Physicochemical and Spectroscopic Data

Precise experimental data for the physical properties of this compound are not extensively reported. However, calculated values and spectroscopic data from peer-reviewed literature provide a clear profile of the compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | - |

| Molecular Weight | 122.21 g/mol | - |

| CAS Number | 13511-13-2 | [1] |

| Boiling Point (Predicted) | 156 °C | [2] |

| LogP (Predicted) | 3.063 | |

| Ionization Energy | 8.49 ± 0.01 eV |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.05 (ddt, J = 16.8, 10.1, 6.9 Hz, 1H), 5.70-5.67 (m, 1H), 5.32-5.24 (m, 2H), 2.92 (d, J = 6.6 Hz, 2H), 2.27-2.22 (m, 2H), 2.21-2.15 (m, 2H), 1.91-1.81 (m, 4H) | |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 137.2, 136.5, 122.1, 115.6, 42.8, 28.6, 25.5, 23.2, 22.7 | |

| Infrared (IR, neat) | ν (cm⁻¹): 2957, 2929, 2864, 1710, 1639, 1461, 1376, 1075, 1028, 994, 912 | |

| Low-Resolution Mass Spectrometry (LR-MS) | m/z (rel. int.): 122 (20) [M⁺], 93 (17), 81 (100), 67 (14), 53 (20) |

Synthesis of this compound

While the historical first synthesis of this compound is not clearly documented, its preparation can be achieved through established synthetic methodologies. The most logical and practical approach involves a two-step sequence starting from cyclohexanone: a nucleophilic addition of an allyl group to the carbonyl, followed by dehydration of the resulting tertiary alcohol. Two primary methods for the initial allylation step are the Grignard reaction and the Wittig reaction.

Grignard Reaction followed by Dehydration

This is a classic and reliable method for the formation of a carbon-carbon bond.

Workflow Diagram:

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Experimental Protocol:

Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

Grignard Reagent Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.

-

Reaction with Cyclohexanone: After the magnesium has been consumed, the resulting Grignard reagent is cooled in an ice bath. A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-allylcyclohexan-1-ol.

Step 2: Dehydration of 1-Allylcyclohexan-1-ol

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask.

-

Reaction: The crude 1-allylcyclohexan-1-ol is placed in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Distillation: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. The boiling point of the product is approximately 156 °C.[2]

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.

Wittig Reaction

The Wittig reaction provides a direct route to the alkene, avoiding the need for a separate dehydration step.

Workflow Diagram:

Caption: Synthesis of this compound via the Wittig reaction.

Experimental Protocol:

-

Phosphonium Salt Formation: Allyl bromide (1.1 equivalents) and triphenylphosphine (1.1 equivalents) are refluxed in an appropriate solvent like toluene or acetonitrile to form allyltriphenylphosphonium bromide. The salt often precipitates upon cooling and can be collected by filtration.

-

Ylide Generation: The dried phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. The suspension is cooled to a low temperature (typically -78 °C to 0 °C), and a strong base such as n-butyllithium or sodium hydride (1.0 equivalent) is added to generate the phosphorus ylide.

-

Reaction with Cyclohexanone: A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

-

Workup and Purification: After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The product is extracted with a nonpolar solvent (e.g., pentane or hexane). The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and can be largely removed by filtration and washing. The filtrate is concentrated, and the crude this compound can be purified by column chromatography or distillation.

Reaction Mechanisms

Grignard Reaction and Dehydration

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic allyl group of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which is protonated during the aqueous workup to yield the tertiary alcohol, 1-allylcyclohexan-1-ol.

The subsequent dehydration is an acid-catalyzed elimination reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Mechanism Diagram: Dehydration of 1-Allylcyclohexan-1-ol

Caption: Mechanism of acid-catalyzed dehydration of 1-allylcyclohexan-1-ol.

Wittig Reaction

The Wittig reaction mechanism involves the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of cyclohexanone, forming a betaine intermediate. This zwitterionic species then cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, this compound. The formation of the strong P=O bond is the driving force for this reaction.

Mechanism Diagram: Wittig Reaction

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Conclusion

This compound is a readily accessible synthetic intermediate. While its specific discovery and early history are not well-documented, its synthesis relies on fundamental and powerful reactions in organic chemistry. This guide provides the necessary data and detailed protocols for its preparation and characterization, serving as a valuable resource for chemists in research and development. The presented synthetic routes are robust and can be adapted based on available laboratory resources and desired scale.

References

An In-depth Technical Guide to 1-Allylcyclohexene: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-allylcyclohexene, a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis. The document details its fundamental molecular properties, outlines a detailed protocol for its synthesis, and describes methods for its subsequent analysis.

Core Molecular and Physical Properties

This compound is a colorless liquid with a chemical structure characterized by a cyclohexene ring substituted with an allyl group at the 1-position. This structure provides two reactive centers: the double bond within the cyclohexene ring and the terminal double bond of the allyl group, making it a versatile precursor for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1][2][3] |

| Molecular Weight | 122.21 g/mol | [1][3] |

| CAS Number | 13511-13-2 | [1][2] |

| IUPAC Name | 1-(prop-2-en-1-yl)cyclohex-1-ene | [3] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.

Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction

This procedure outlines the synthesis of the alcohol intermediate, 1-allylcyclohexan-1-ol, from cyclohexanone and allyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous diethyl ether in the dropping funnel.

-

Add the cyclohexanone solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 1-allylcyclohexan-1-ol.

Step 2: Dehydration of 1-Allylcyclohexan-1-ol to this compound

This procedure describes the acid-catalyzed dehydration of the alcohol intermediate to the final product.

Materials:

-

1-Allylcyclohexan-1-ol (crude product from Step 1)

-

85% Phosphoric acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

Place the crude 1-allylcyclohexan-1-ol in a round-bottom flask.

-

Add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.

-

Set up a simple distillation apparatus.

-

Heat the mixture to distill the alkene product. The boiling point of this compound is approximately 155-157 °C. Collect the distillate.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the distillate with water and then with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final distillation to obtain purified this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts from the synthesis.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or diethyl ether.

-

Inject a 1 µL aliquot into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the product. Compare the mass spectrum with a library database for confirmation. Purity is determined by the relative peak area of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~5.7-5.9 ppm: Multiplet, 1H (vinylic proton of the allyl group, -CH=CH₂).

-

~5.4-5.6 ppm: Singlet or narrow multiplet, 1H (vinylic proton on the cyclohexene ring).

-

~4.9-5.1 ppm: Multiplet, 2H (terminal vinylic protons of the allyl group, -CH=CH₂).

-

~2.7-2.9 ppm: Doublet, 2H (allylic protons adjacent to the cyclohexene ring, -CH₂-CH=CH₂).

-

~1.9-2.2 ppm: Multiplets, 4H (allylic protons on the cyclohexene ring).

-

~1.5-1.7 ppm: Multiplets, 4H (aliphatic protons on the cyclohexene ring).

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~135-140 ppm: (-CH=CH₂).

-

~130-135 ppm: (C=CH- on cyclohexene ring).

-

~120-125 ppm: (C=CH- on cyclohexene ring).

-

~115-120 ppm: (-CH=CH₂).

-

~40-45 ppm: (-CH₂-CH=CH₂).

-

~20-35 ppm: (Aliphatic carbons of the cyclohexene ring).

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for this compound.

References

Technical Guide: Physicochemical Properties of 1-Allylcyclohexene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the boiling point and density of 1-allylcyclohexene. Due to the limited availability of experimental data for this compound, this document also presents data for the closely related isomer, allylcyclohexane, for comparative reference. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are provided.

Physicochemical Data of Allylcyclohexene and Related Compounds

Table 1: Physicochemical Properties of Allylcyclohexane

| Property | Value | Conditions |

| Boiling Point | 153-154 °C | At 760 mmHg |

| Density | 0.810 g/mL | At 25 °C |

Disclaimer: The data presented in Table 1 is for allylcyclohexane, not this compound. This information is provided as a reference for a structurally similar compound.

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[1][2]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Sample of the liquid (e.g., this compound)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is securely attached to a thermometer.

-

The thermometer and test tube assembly are immersed in a Thiele tube filled with a heating bath fluid like mineral oil.

-

The Thiele tube is gently heated, and the temperature is monitored.[1]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

Density is the mass per unit volume of a substance.[3][4] For liquids, density can be accurately determined using a pycnometer or a volumetric flask.[3][4]

Materials:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

The liquid sample (e.g., this compound)

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

A clean, dry pycnometer or volumetric flask is weighed accurately on an analytical balance (W1).[4]

-

The vessel is then filled with distilled water of a known temperature and density and weighed again (W2).[4]

-

The water is discarded, and the vessel is thoroughly dried.

-

The vessel is then filled with the sample liquid and weighed (W3).[4]

-

The density of the liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] x Density of water at the calibration temperature.

Structural Relationship and Visualization

The difference in the position of the double bond between this compound and allylcyclohexane is a key determinant of their respective chemical and physical properties. This structural isomerism is visualized in the diagram below.

Caption: Structural relationship between this compound and allylcyclohexane.

References

An In-depth Technical Guide on the Solubility of 1-Allylcyclohexene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted solubility of 1-allylcyclohexene based on fundamental principles of organic chemistry and publicly available data for structurally analogous compounds. To date, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The information herein is intended as a guide for handling and utilizing this compound in a research and development setting.

Introduction

This compound is a cycloalkene hydrocarbon featuring a six-membered carbon ring with one endocyclic double bond and an appended allyl group. Its molecular structure is predominantly non-polar, which is the primary determinant of its solubility characteristics. A comprehensive understanding of its solubility is essential for a multitude of applications, including its use as a reagent in organic synthesis, for its purification, and in the formulation of products where it may be a component. This guide provides a predictive solubility profile, a detailed experimental protocol for solubility determination, and a logical workflow for these processes.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[1] this compound is a non-polar hydrocarbon.[2][3][4] Consequently, it is expected to be readily soluble in non-polar and weakly polar organic solvents. Conversely, it is predicted to have negligible solubility in highly polar solvents, such as water.[2][5]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | Solute and solvent are both non-polar hydrocarbons, leading to favorable London dispersion forces.[2][6] |

| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Highly Soluble / Miscible | The non-polar nature of both the solute and the aromatic solvents facilitates dissolution.[2][6] |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | These solvents have low polarity and can effectively solvate non-polar compounds like this compound.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are considered weakly polar and are generally good solvents for a wide range of organic compounds, including hydrocarbons. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | These solvents are more polar than hydrocarbons and ethers, which may limit the solubility of the non-polar this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity of the hydroxyl group in alcohols makes them poor solvents for non-polar hydrocarbons.[1] |

| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them unsuitable for dissolving non-polar compounds. |

| Aqueous Solvents | Water | Insoluble | As a non-polar hydrocarbon, this compound is hydrophobic and will not dissolve in the highly polar, hydrogen-bonded network of water.[2][5] |

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary to ascertain the precise solubility of this compound in a given solvent. A general method for determining solubility is the isothermal equilibrium method, followed by quantitative analysis.

3.1. General Experimental Protocol: Isothermal Equilibrium Method

This protocol outlines a standard procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Vials with airtight caps (e.g., screw-cap vials with PTFE septa)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a series of vials. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the separation of the undissolved solute.

-

To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed for a set period (e.g., 20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid contamination from the undissolved phase, it is crucial to sample from the upper portion of the solvent layer.

-

Filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the sample with a known volume of the same pure solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical technique.

-

Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

-

3.2. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and many organic solvents are flammable; avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used for detailed hazard information.

Visualizations

The following diagrams illustrate the logical relationships in solubility prediction and the experimental workflow for its determination.

Caption: Logical flow for predicting the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

Spectroscopic Data and Analysis of 1-Allylcyclohexene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-allylcyclohexene, a valuable intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.81 | ddt | 16.9, 10.1, 7.0 | -CH=CH₂ |

| 5.68 | ddd | 10.1, 5.8, 3.6 | =CH- (cyclohexene) |

| 5.59 | dd | 10.1, 2.1 | =CH- (cyclohexene) |

| 5.05-4.99 | m | - | -CH=CH₂ |

| 2.17-2.12 | m | - | Allylic CH (cyclohexene) |

| 2.06 | ddd | 13.0, 6.3, 6.3 | Allylic CH₂ |

| 2.05 | ddd | 13.0, 6.3, 6.3 | Allylic CH₂ |

| 2.00-1.94 | m | - | Cyclohexene CH₂ |

| 1.80-1.68 | m | - | Cyclohexene CH₂ |

| 1.58-1.47 | m | - | Cyclohexene CH₂ |

| 1.28-1.18 | m | - | Cyclohexene CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Assignment |

| 137.25 | -CH=CH₂ |

| 131.39 | =CH- (cyclohexene) |

| 127.2 | =CH- (cyclohexene) |

| 115.71 | -CH=CH₂ |

| 40.65 | Allylic CH₂ |

| 35.01 | Allylic CH (cyclohexene) |

| 28.80 | Cyclohexene CH₂ |

| 25.27 | Cyclohexene CH₂ |

| 21.41 | Cyclohexene CH₂ |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3070 | =C-H Stretch (alkene) |

| ~2925 | C-H Stretch (alkane) |

| ~2850 | C-H Stretch (alkane) |

| 1643 | C=C Stretch (alkene) |

Table 4: Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity | Assignment |

| 122 | 6% | [M]⁺ (Molecular Ion) |

| 81 | 100% | [M - C₃H₅]⁺ (Base Peak) |

| 79 | 22% | Fragmentation Product |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence is used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration, if necessary.[2]

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The volatile sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Potential Isomers of Allylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of allylcyclohexene, molecules with the chemical formula C9H16. The guide details the structural and stereoisomeric possibilities, physicochemical properties, and potential synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric composition is crucial for predicting biological activity and ensuring compound purity.

Introduction to Allylcyclohexene Isomers

The term "allylcyclohexene" can be ambiguous. For the molecular formula C9H16, it can refer to a set of constitutional isomers where an allyl group is attached to a cyclohexene ring. Additionally, allylcyclohexane, a saturated ring isomer, is often discussed in this context due to its isomeric relationship and related chemistry.

The primary constitutional isomers of allylcyclohexene are defined by the position of the allyl group on the cyclohexene ring:

-

1-Allylcyclohexene

-

3-Allylcyclohexene

-

4-Allylcyclohexene

Furthermore, stereoisomerism, including enantiomers and diastereomers, must be considered for these structures. Another key isomer with the same molecular formula is allylcyclohexane , which features a saturated cyclohexane ring.

Isomer Classification and Structure

The isomers of C9H16 that are structurally related to allylcyclohexene can be classified as follows:

-

Positional Isomers: The location of the double bond within the cyclohexene ring is fixed relative to the point of attachment of the allyl group.

-

In This compound , the allyl group is attached to one of the carbons of the double bond.

-

In 3-allylcyclohexene , the allyl group is attached to the carbon adjacent to the double bond (the allylic position). This isomer is chiral.

-

In 4-allylcyclohexene , the allyl group is attached to a carbon further from the double bond. This isomer is also chiral.

-

-

Stereoisomers:

-

3-Allylcyclohexene has a stereocenter at the C3 position, leading to two enantiomers: (R)-3-allylcyclohexene and (S)-3-allylcyclohexene.

-

4-Allylcyclohexene has a stereocenter at the C4 position, resulting in two enantiomers: (R)-4-allylcyclohexene and (S)-4-allylcyclohexene.

-

Physicochemical Properties

Quantitative data for the specific positional isomers of allylcyclohexene are not widely available in the literature. However, data for the closely related isomer, allylcyclohexane, is well-documented and provides a useful benchmark.

| Property | Allylcyclohexane | This compound | 3-Allylcyclohexene | 4-Allylcyclohexene |

| Molecular Formula | C9H16[1][2] | C9H16 | C9H16 | C9H16 |

| Molecular Weight ( g/mol ) | 124.23[1][2] | 124.23 | 124.23 | 124.23 |

| Boiling Point (°C) | 153-154[3] | Data not available | Data not available | Data not available |

| Density (g/mL at 25°C) | 0.803 | Data not available | Data not available | Data not available |

| Refractive Index (n20/D) | 1.450 | Data not available | Data not available | Data not available |

| CAS Number | 2114-42-3[1][2] | 13511-13-2 | 15232-95-8[4] | Data not available |

Experimental Protocols: Synthesis and Characterization

While specific, detailed protocols for each allylcyclohexene isomer are not readily found, established organic synthesis reactions can be applied to achieve their preparation.

Synthesis of Allylcyclohexene Isomers

A common strategy for the synthesis of these isomers involves the introduction of the allyl group to a cyclohexanone precursor, followed by elimination or rearrangement reactions to form the desired cyclohexene ring.

Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration

-

Grignard Reaction:

-

To a solution of cyclohexanone in anhydrous diethyl ether, slowly add a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.

-

-

Dehydration:

-

Dissolve the crude 1-allylcyclohexanol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and purify by distillation to obtain this compound.

-

Protocol 2: Synthesis of 3-Allylcyclohexene via Conjugate Addition

-

Conjugate Addition:

-

Prepare lithium diallylcuprate in situ by adding two equivalents of allyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at low temperature (-78 °C).

-

Slowly add a solution of cyclohex-2-en-1-one to the cuprate solution.

-

Stir the reaction at low temperature for a specified time, then quench with a saturated aqueous solution of ammonium chloride.

-

Work up the reaction as described in Protocol 1 to isolate 3-allylcyclohexanone.

-

-

Reduction and Elimination:

-

Reduce the resulting 3-allylcyclohexanone to the corresponding alcohol using a reducing agent such as sodium borohydride in methanol.

-

The subsequent dehydration of 3-allylcyclohexanol, as described in Protocol 1, will yield a mixture of allylcyclohexene isomers, from which 3-allylcyclohexene can be isolated by chromatography.

-

Characterization of Isomers

The isomers of allylcyclohexene can be distinguished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Allylcyclohexane: The ¹H NMR spectrum of allylcyclohexane shows characteristic signals for the allyl group protons, including a multiplet around 5.8 ppm (CH=CH₂) and two multiplets around 5.0 ppm (=CH₂). The protons on the cyclohexane ring appear as a series of complex multiplets in the upfield region (around 0.8-2.0 ppm).[5]

-

Allylcyclohexene Isomers: The key distinguishing features in the ¹H NMR spectra of the allylcyclohexene isomers will be the signals for the vinylic protons of the cyclohexene ring. For cyclohexene itself, these protons appear around 5.6-6.0 ppm.[6] The position and splitting patterns of these peaks will vary depending on the substitution pattern. The allylic protons on the cyclohexene ring (adjacent to the double bond) will also have characteristic chemical shifts (around 1.8-2.2 ppm for cyclohexene).[6]

-

-

¹³C NMR:

-

Allylcyclohexane: The ¹³C NMR spectrum will show signals for the two sp² hybridized carbons of the allyl group at approximately 135 ppm and 117 ppm. The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region.

-

Allylcyclohexene Isomers: The ¹³C NMR spectra will be more complex due to the presence of four sp² carbons (two from the allyl group and two from the cyclohexene ring). The chemical shifts of the cyclohexene ring carbons will be indicative of the substitution pattern. For cyclohexene, the vinylic carbons appear around 127 ppm.

-

Infrared (IR) Spectroscopy:

All isomers will exhibit characteristic IR absorption bands for:

-

C=C stretching: A peak around 1640-1660 cm⁻¹ for the alkene double bonds.[7]

-

=C-H stretching: A peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) for the vinylic C-H bonds.[7]

-

C-H stretching (sp³): Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the C-H bonds of the saturated parts of the molecules.[7]

The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.

Conclusion

This technical guide has outlined the key potential isomers of allylcyclohexene, providing a framework for their classification, synthesis, and characterization. While experimental data for the specific positional isomers of allylcyclohexene are limited, established synthetic methodologies and spectroscopic principles provide a solid foundation for their study. For researchers in drug development and related fields, a clear understanding of these isomeric forms is essential for structure-activity relationship studies and the development of pure, well-characterized chemical entities. Further research is warranted to fully elucidate the physicochemical properties and biological activities of each of these isomers.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 5. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Allylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 1-allylcyclohexene, a valuable unsaturated carbocycle for further chemical elaboration. The described method utilizes the Wittig reaction, a cornerstone of alkene synthesis, by reacting cyclohexanone with an allyl-substituted phosphonium ylide.[1][2][3][4][5] This protocol offers a reliable and straightforward approach for obtaining the target compound. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a useful building block in organic synthesis, featuring a reactive alkene within a cyclic framework and a terminal double bond amenable to various transformations. Its synthesis is often approached through olefination reactions of cyclohexanone. The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a particularly powerful method for creating a carbon-carbon double bond from a carbonyl group with high regioselectivity.[1][3][5] This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4] The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired alkene and a phosphine oxide byproduct.[3]

Core Synthesis Pathway: The Wittig Reaction

The synthesis of this compound is achieved via the Wittig olefination of cyclohexanone. The key steps involve the preparation of the allylphosphonium ylide from allyl bromide and triphenylphosphine, followed by the reaction of the ylide with cyclohexanone.

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | ||

| Cyclohexanone | 1.0 equiv | |

| Allyltriphenylphosphonium bromide | 1.2 equiv | |

| n-Butyllithium | 1.2 equiv | |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF), anhydrous | [4] |

| Ylide Formation Temperature | 0 °C to room temperature | |

| Wittig Reaction Temperature | -78 °C to room temperature | |

| Reaction Time | 4-6 hours | |

| Product Characterization | ||

| Molecular Formula | C₉H₁₄ | |

| Molecular Weight | 122.21 g/mol | |

| Boiling Point (estimated) | ~150-155 °C | |

| Yield | ||

| Expected Yield | 65-80% |

Experimental Protocol

Materials:

-

Cyclohexanone

-

Allyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Allylphosphonium Ylide

-

To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add allyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonium salt.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.2 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part 2: Wittig Reaction with Cyclohexanone

-

In a separate dry, nitrogen-flushed 500 mL round-bottom flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared ylide solution from Part 1 into the cyclohexanone solution via cannula or syringe.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3-5 hours.

Part 3: Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Allylcyclohexene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allylcyclohexene is a bifunctional organic molecule featuring two reactive sites: an endocyclic trisubstituted double bond and a terminal allyl group. This unique structure makes it a versatile, though underutilized, building block for the synthesis of complex carbocyclic and heterocyclic scaffolds. The distinct reactivity of the two olefinic moieties allows for selective functionalization, providing access to a diverse range of chemical architectures. While specific literature detailing the synthetic applications of this compound is limited, its constituent functional groups suggest a rich potential for various organic transformations.

This document provides detailed application notes and exemplary protocols for key synthetic transformations involving this compound. The methodologies presented are based on well-established reactions for structurally similar substrates and are intended to serve as a practical guide for researchers exploring the synthetic utility of this compound.

Diels-Alder Reaction: Synthesis of Bicyclic Systems

The endocyclic double bond of this compound can function as a dienophile in [4+2] cycloaddition reactions, providing a straightforward route to functionalized bicyclo[2.2.2]octene derivatives.[1][2][3][4] This transformation is highly valuable for the rapid construction of complex polycyclic systems. The reaction's efficiency can often be enhanced by using Lewis acid catalysts.

Exemplary Reaction:

Quantitative Data Summary

| Diene | Dienophile | Conditions | Yield (%) | Reference |

| Anthracene | Maleic Anhydride | Xylene, reflux, 30 min | ~90 | [2][3] |

| 1,3-Butadiene | Acrolein | Toluene, 150 °C, 4 h | ~75 | General Knowledge |

| Cyclopentadiene | Methyl Acrylate | Neat, 25 °C, 8 h | ~95 | General Knowledge |

Experimental Protocol: Diels-Alder Cycloaddition

Materials:

-

This compound

-

A suitable diene (e.g., cyclopentadiene, freshly cracked)

-

Anhydrous toluene

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous toluene.

-

Add the diene (1.1 - 1.5 eq) to the solution.

-

If a Lewis acid catalyst is used, cool the mixture to 0 °C before adding the catalyst (0.1 - 0.3 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octene derivative.[2][3]

Ene Reaction: Allylic C-H Functionalization

The allyl group of this compound contains reactive allylic hydrogens, making it an excellent substrate for the ene reaction.[5][6][7] This pericyclic reaction involves the transfer of an allylic hydrogen to an "enophile" with a concomitant shift of the double bond, leading to the formation of a new carbon-carbon bond. The reaction can be performed thermally or with Lewis acid catalysis to proceed under milder conditions.

Exemplary Reaction:

Quantitative Data Summary

| Ene Substrate | Enophile | Conditions | Yield (%) | Reference |

| β-Pinene | Maleic Anhydride | Neat, 180 °C, 2 h | ~85 | General Knowledge |

| 1-Pentene | Diethyl azodicarboxylate | Neat, 80 °C, 24 h | ~70 | General Knowledge |

| Propylene | Formaldehyde | Me₂AlCl, CH₂Cl₂, -78 °C | ~90 | [5] |

Experimental Protocol: Lewis Acid-Catalyzed Ene Reaction

Materials:

-

This compound

-

Enophile (e.g., diethyl azodicarboxylate, maleic anhydride)

-

Lewis Acid (e.g., Me₂AlCl, SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the enophile (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid (1.1 eq) to the stirred solution.

-

After stirring for 15 minutes, add this compound (1.2 eq) dropwise.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the functionalized alkene product.[5]

Olefin Cross-Metathesis: Elongation of the Allyl Chain

The terminal double bond of the allyl group in this compound is an ideal handle for olefin cross-metathesis.[8] This powerful reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), allows for the formation of new carbon-carbon double bonds with the expulsion of ethylene gas. This provides a direct method for chain extension and the introduction of various functional groups.

Exemplary Reaction:

Quantitative Data Summary

| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| Allylbenzene | Methyl acrylate | Grubbs II (5%) | CH₂Cl₂ | 95 | [8] |

| 1-Octene | Acrylonitrile | Grubbs II (5%) | Toluene | 88 | [8] |

| Allyltrimethylsilane | Styrene | Schrock's Mo (5%) | Benzene | 92 |

Experimental Protocol: Cross-Metathesis

Materials:

-

This compound

-

Cross-metathesis partner (e.g., methyl acrylate, styrene)

-

Grubbs' 2nd Generation Catalyst

-

Anhydrous and degassed dichloromethane (DCM)

-

Schlenk flask

-

Vacuum/inert gas manifold

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the cross-metathesis partner (1.2-2.0 eq).

-

Dissolve the substrates in anhydrous, degassed DCM.

-

Add Grubbs' 2nd Generation Catalyst (1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

-

Monitor the reaction by GC-MS, observing the formation of the product and the evolution of ethylene.

-

Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized alkene.

Epoxidation of the Endocyclic Double Bond

The trisubstituted double bond within the cyclohexene ring of this compound is susceptible to epoxidation, providing access to valuable epoxy-functionalized building blocks.[9][10][11][12] The resulting epoxide can be opened by various nucleophiles, leading to a wide range of 1,2-difunctionalized cyclohexane derivatives with good stereocontrol. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a suitable catalyst.

Exemplary Reaction:

Quantitative Data Summary

| Substrate | Oxidant | Conditions | Yield (%) | Reference |

| Cyclohexene | m-CPBA | CH₂Cl₂, 25 °C, 2 h | >95 | [11] |

| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂, 25 °C, 3 h | 90 | [11] |

| Various Alkenes | H₂O₂ / Mn²⁺ | Bicarbonate buffer | 70-95 | [12] |

Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-